6-Chloro-2-methylisoquinolin-1(2H)-one

Catalog No.
S12350777
CAS No.
M.F
C10H8ClNO
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-methylisoquinolin-1(2H)-one

Product Name

6-Chloro-2-methylisoquinolin-1(2H)-one

IUPAC Name

6-chloro-2-methylisoquinolin-1-one

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C10H8ClNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,1H3

InChI Key

MWGOROSLEUGSNV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C1=O)C=CC(=C2)Cl

6-Chloro-2-methylisoquinolin-1(2H)-one is a heterocyclic compound characterized by a fused isoquinoline structure with a chlorine atom and a methyl group at specific positions. Its chemical formula is C10H8ClNC_{10}H_{8}ClN and it has a molecular weight of approximately 189.63 g/mol. The compound exhibits a unique structural configuration, which contributes to its distinct chemical properties and biological activities. The presence of the chlorine atom at the sixth position is particularly significant, as it influences the reactivity and interaction of the compound with other molecules.

Typical for isoquinoline derivatives. Key types of reactions include:

  • Oxidation: This compound can be oxidized to yield various quinolinone derivatives, typically using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: The keto group can be reduced to form 6-chloro-2-methylisoquinolin-1-ol, employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The chlorine atom can undergo substitution reactions with other nucleophiles, facilitated by Lewis acid catalysts.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of diverse derivatives.

6-Chloro-2-methylisoquinolin-1(2H)-one has garnered attention for its potential biological activities. Research indicates that it may exhibit antimicrobial properties, making it a candidate for further investigation in drug development. The specific biological mechanisms are still under exploration, but compounds with similar structures have shown promise in targeting various biological pathways, including anti-inflammatory and anticancer activities. The unique substitution pattern of this compound likely contributes to its distinct bioactivity profile compared to other isoquinoline derivatives.

Several synthetic routes exist for producing 6-chloro-2-methylisoquinolin-1(2H)-one:

  • Cyclization Method: This method involves the cyclization of 2-(2-methylphenyl)acetamide under acidic conditions (e.g., using concentrated sulfuric acid) at elevated temperatures (150-200°C). This reaction leads to the formation of the desired isoquinolinone structure.
  • Pictet-Spengler Reaction: Another approach utilizes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form a tetrahydroisoquinoline intermediate, which is subsequently oxidized to yield the isoquinolinone.

These methods can be optimized for industrial production to ensure high yields and purity, taking into account factors such as cost and environmental impact.

The primary application of 6-chloro-2-methylisoquinolin-1(2H)-one lies in its role as a chemical intermediate in pharmaceutical synthesis. Its structural characteristics make it suitable for developing new therapeutic agents, especially in the fields of antimicrobials and anticancer drugs. Additionally, due to its unique properties, it may find applications in materials science or as a precursor in organic synthesis.

Interaction studies involving 6-chloro-2-methylisoquinolin-1(2H)-one are crucial for understanding its biological activity and potential therapeutic applications. Preliminary studies suggest that this compound may interact with various biological targets, although detailed mechanisms remain to be elucidated. Investigating these interactions can provide insights into how structural modifications influence activity and selectivity against specific pathogens or cancer cells.

Several compounds are structurally similar to 6-chloro-2-methylisoquinolin-1(2H)-one, each possessing unique features that distinguish them:

Compound NameDescription
Isoquinolin-1(2H)-oneLacks the methyl group at the sixth position; serves as a baseline structure for comparison.
6-Chloroisoquinolin-1(2H)-oneContains a chlorine atom instead of a methyl group; highlights differences in reactivity and bioactivity.
6-Methylquinolin-1(2H)-oneSimilar structure but features a different ring system; offers insights into how ring modifications affect properties.

The uniqueness of 6-chloro-2-methylisoquinolin-1(2H)-one lies in its specific substitution pattern, particularly the combination of chlorine and methyl groups at defined positions, which significantly influences its chemical reactivity and biological interactions compared to its analogs. This distinctiveness makes it an interesting subject for further research in medicinal chemistry and related fields.

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

193.0294416 g/mol

Monoisotopic Mass

193.0294416 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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